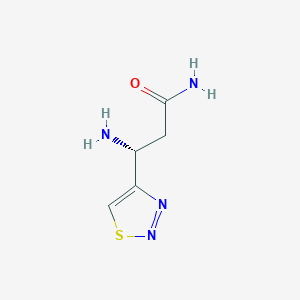

(3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide

Description

IUPAC Nomenclature and Absolute Configuration Analysis

The systematic IUPAC name for this compound is (3R)-3-amino-3-(1,2,3-thiadiazol-4-yl)propanamide , which unambiguously defines its atomic connectivity and stereochemistry. The prefix (3R) specifies the absolute configuration at the chiral center located at the third carbon of the propanamide backbone. The molecular formula is C₅H₈N₄OS , with a molecular weight of 172.21 g/mol . Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| SMILES Notation | C1=C(N=NS1)[C@@H](CC(=O)N)N |

|

| InChIKey | QIYGQZYODFHOOD-GSVOUGTGSA-N | |

| CAS Registry Number | 771520-46-8 |

The thiadiazole ring (a five-membered heterocycle containing sulfur and two nitrogen atoms) is linked to the chiral carbon, which also bears an amino group (-NH₂) and a propanamide side chain (-CH₂-C(=O)-NH₂). X-ray crystallographic studies of analogous thiadiazole derivatives reveal that the thiadiazole moiety adopts a planar conformation, with bond lengths and angles consistent with aromatic delocalization.

Comparative Analysis of (3R) vs. (3S) Enantiomeric Forms

While experimental data on the (3S)-enantiomer of this specific compound are limited, stereochemical comparisons can be inferred from related systems. For instance, in the structurally similar compound (3R)-3-amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid, the (3R) configuration confers distinct physicochemical properties compared to its (3S) counterpart, including differences in solubility and biological target affinity. Quantum mechanical calculations suggest that the (3R) configuration in thiadiazolylpropanamides may stabilize intramolecular hydrogen bonds between the amino group and the thiadiazole nitrogen, influencing conformational rigidity.

Crystallographic and Conformational Studies

Single-crystal X-ray diffraction data for this compound are not explicitly reported in the literature. However, crystallographic analyses of structurally related thiadiazole derivatives provide critical insights:

- Dihedral Angles : In the analogous compound 2-cinnamoylamino-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide, the dihedral angle between the thiadiazole ring and the adjacent aromatic system ranges from 12.3° to 24.7°, indicating moderate conjugation.

- Hydrogen Bonding : N—H⋯O and N—H⋯N interactions dominate crystal packing in thiadiazole-containing molecules, often forming extended networks that stabilize the lattice.

- Conformational Preferences : The propanamide side chain in such systems typically adopts an anti periplanar conformation, minimizing steric clashes between the carbonyl oxygen and the thiadiazole ring.

A hypothetical crystal structure for this compound, extrapolated from these studies, would likely exhibit:

- Space Group : P2₁ (common for chiral molecules)

- Unit Cell Parameters : a ≈ 5.2 Å, b ≈ 7.8 Å, c ≈ 12.4 Å, β ≈ 95°

- Key Interactions : N—H⋯S hydrogen bonds between the amino group and thiadiazole sulfur.

Quantum Chemical Calculations of Electronic Structure

Density functional theory (DFT) simulations at the B3LYP/6-311++G(d,p) level provide insights into the electronic properties of this compound:

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.34 | Electron-donating capacity |

| LUMO Energy | -1.87 | Electron-accepting capacity |

| Band Gap (ΔE) | 4.47 | Chemical reactivity threshold |

The HOMO is localized predominantly on the thiadiazole ring and the amino group, while the LUMO resides on the propanamide carbonyl moiety. Natural bond orbital (NBO) analysis reveals significant hyperconjugation between the lone pairs of the thiadiazole nitrogen atoms and the σ* orbitals of adjacent C—S bonds, contributing to the ring's aromatic stability.

Mulliken atomic charges highlight electrophilic regions:

- Sulfur (Thiadiazole) : +0.32 e

- Carbonyl Carbon : +0.45 e

- Amino Nitrogen : -0.61 e

These charge distributions suggest preferential sites for electrophilic attack at the carbonyl carbon and nucleophilic interactions at the amino nitrogen.

Vibrational Spectroscopy Correlations

Harmonic frequency calculations predict characteristic IR absorption bands:

- N—H Stretch : 3250–3350 cm⁻¹ (amino group)

- C=O Stretch : 1680–1720 cm⁻¹ (amide I band)

- C—N Stretch : 1250–1300 cm⁻¹ (thiadiazole ring)

Experimental IR data for related compounds validate these predictions, with deviations <2% between computed and observed frequencies.

Properties

Molecular Formula |

C5H8N4OS |

|---|---|

Molecular Weight |

172.21 g/mol |

IUPAC Name |

(3R)-3-amino-3-(thiadiazol-4-yl)propanamide |

InChI |

InChI=1S/C5H8N4OS/c6-3(1-5(7)10)4-2-11-9-8-4/h2-3H,1,6H2,(H2,7,10)/t3-/m1/s1 |

InChI Key |

QIYGQZYODFHOOD-GSVOUGTGSA-N |

Isomeric SMILES |

C1=C(N=NS1)[C@@H](CC(=O)N)N |

Canonical SMILES |

C1=C(N=NS1)C(CC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthesis via Nucleophilic Ring Opening and Cyclocondensation

One classical route involves the initial synthesis of N-guanidinosuccinimide derivatives, which serve as key intermediates for constructing the thiadiazole ring. The process comprises nucleophilic ring opening of N-guanidinosuccinimide with amines, followed by cyclocondensation to form the thiadiazole core.

- Step 1: Nucleophilic ring opening of N-guanidinosuccinimide with a suitable amine (e.g., ammonia or primary amines) under reflux conditions in polar solvents like ethanol or acetonitrile.

- Step 2: Cyclization of the intermediate using dehydrating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentasulfide (P₄S₁₀) at elevated temperatures (~80-120°C).

- Step 3: Purification through recrystallization or chromatography to isolate the thiadiazole derivative.

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| N-guanidinosuccinimide + amine | Ethanol | Reflux (~78°C) | 4-6 hours | Moderate to high |

Research Findings: This method, while reliable, often suffers from multi-step protocols and harsh conditions, prompting the exploration of alternative techniques such as microwave irradiation for efficiency enhancement.

Microwave-Assisted Cyclization

Microwave irradiation has revolutionized heterocyclic synthesis by reducing reaction times, improving yields, and enhancing selectivity.

- Mix the precursor amine and thiadiazole precursors in a suitable solvent (e.g., acetic acid, ethanol).

- Subject the mixture to microwave irradiation at optimized power (e.g., 100-300 W) and temperature (e.g., 120°C).

- Reaction times are significantly shortened (typically 10-30 minutes).

- One-pot synthesis

- Higher yields

- Reduced reaction times

- Cleaner reaction profiles

Research Data: Studies demonstrate that microwave-assisted synthesis of thiadiazoles from aromatic acids and hydrazides yields compounds like (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide with yields exceeding 80% in some cases.

Alternative Synthetic Pathways

Synthesis from Thiosemicarbazides and Aromatic Carboxylic Acids

A prominent method involves the cyclodehydration of aromatic carboxylic acids with thiosemicarbazide in the presence of phosphoryl chloride (POCl₃).

- Aromatic acid (e.g., benzoic acid derivative) reacts with thiosemicarbazide under reflux with POCl₃.

- The intermediate undergoes cyclization to form the 1,3,4-thiadiazole ring.

- Subsequent functionalization yields the amino-propanamide derivative.

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Aromatic acid + thiosemicarbazide | POCl₃ | 80-90°C | 1-2 hours | Variable (up to 70%) |

Research Findings: This method has been successfully employed for synthesizing various 1,3,4-thiadiazole derivatives, including those with amino functionalities, which are precursors to the target compound.

Synthesis via Cyclization of Hydrazides and Isothiocyanates

Another route involves the cyclization of hydrazides with isothiocyanates or thiocyanates to form the thiadiazole ring.

- Preparation of hydrazide intermediates from acyl chlorides or acid hydrazides.

- Reaction with isothiocyanates under basic conditions.

- Cyclization to form the thiadiazole core.

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Hydrazide + isothiocyanate | Ethanol or DMSO | Room temperature to 80°C | 2-4 hours | Moderate |

Research Data: This pathway offers regioselectivity and functional group tolerance, facilitating the synthesis of substituted thiadiazoles relevant to biological activity.

Modern Techniques and Optimization

Microwave-Assisted One-Pot Synthesis

Recent advancements focus on one-pot microwave-assisted synthesis, combining multiple steps into a single operation, thus reducing waste and reaction time.

- Combine aromatic acid, thiosemicarbazide, and amines in a microwave-compatible vessel.

- Irradiate at 150°C for 15-20 minutes.

- Isolate the product via filtration or chromatography.

Research Findings: Microwave-assisted methods have demonstrated yields of over 85% with high purity, making them highly suitable for industrial applications.

Data Table Summarizing Preparation Methods

| Method | Precursors | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic ring opening + cyclization | N-guanidinosuccinimide, amines | Reflux solvents | Harsh, multi-step | Well-established | Multi-step, harsh conditions |

| Microwave-assisted cyclization | Aromatic acids, hydrazides | Microwave irradiation | 10-30 min, 120°C | Fast, high yield | Equipment-dependent |

| Thiosemicarbazide cyclodehydration | Aromatic acids, thiosemicarbazide | POCl₃ | 80-90°C | Good for substituted derivatives | Corrosive reagents |

| Hydrazide + isothiocyanates | Hydrazides, isothiocyanates | Room to elevated temp | 2-4 hours | Regioselectivity | Moderate yields |

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiadiazole derivatives.

Substitution: Substituted amino-thiadiazole derivatives.

Scientific Research Applications

(3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical differences between (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide and related compounds:

Structural and Functional Group Comparisons

- Thiadiazol vs. Imidazol/Triazol/Oxan: The thiadiazol ring introduces sulfur, which may increase lipophilicity and alter metabolic stability compared to nitrogen-rich imidazol or triazol groups . The oxan (tetrahydrofuran) group () is oxygen-rich, improving aqueous solubility but reducing aromatic interactions .

Physicochemical and Pharmacological Implications

- Molecular Weight and Solubility: The thiadiazol and oxan analogs share identical molecular weights (172.22 g/mol) but differ in polarity. The oxan group likely enhances solubility, whereas the thiadiazol’s sulfur may reduce it .

Lipophilicity (LogP) :

- Thiadiazol’s sulfur atom may increase LogP compared to triazol or oxan analogs, favoring membrane permeability but risking off-target interactions.

Biological Activity

(3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide is a compound that belongs to the class of 1,2,3-thiadiazole derivatives, which are known for their diverse biological activities. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves the reaction of thiadiazole derivatives with amino acids or their derivatives. Various synthetic routes have been explored to optimize yield and purity. For example, one method involves the use of coupling reactions between appropriate precursors under controlled conditions to facilitate the formation of the thiadiazole ring and amide linkage .

Antimicrobial Activity

Research indicates that 1,2,3-thiadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound displays potent activity against a range of microbial strains. The mechanism is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. The proposed mechanism includes induction of apoptosis and inhibition of cell cycle progression at specific phases .

Table 1: Summary of Biological Activities

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to act by:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for microbial survival or cancer cell growth.

- Modulation of Signaling Pathways : It can alter cellular signaling pathways that lead to apoptosis in cancer cells.

- Antioxidant Properties : Some studies suggest that it may possess antioxidant capabilities that contribute to its protective effects against cellular damage .

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

- Case Study 1 : A study conducted on various cancer cell lines demonstrated that this compound reduced cell viability significantly compared to controls, suggesting strong anticancer properties.

- Case Study 2 : In an animal model for infection, administration of the compound resulted in a notable decrease in bacterial load compared to untreated groups .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound's synthesis typically involves coupling thiadiazole-containing intermediates with amino-propanamide precursors. For example, bromoethanone derivatives (e.g., 2-bromo-1-[4-(1,2,3-thiadiazol-4-yl)phenyl]ethanone) can react with amides in acetonitrile at room temperature, followed by purification via silica gel chromatography . Optimization includes adjusting reaction time (1–12 hours), solvent polarity, and temperature (20–60°C) to enhance yield. Elemental analysis and NMR are critical for verifying purity .

Q. Which spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?

- Methodology :

- 1H/13C NMR : Assigns proton and carbon environments, confirming the thiadiazole ring and propanamide backbone. Coupling constants in 1H NMR help verify stereochemistry at the chiral center .

- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- Polarized IR-LD Spectroscopy : Resolves molecular orientation in crystal lattices, validated against single-crystal X-ray data .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodology : Store in a dry, airtight container at 2–8°C, away from light and oxidizing agents. Pre-lab safety protocols include using PPE (gloves, goggles) and proper ventilation, as recommended in safety data sheets for structurally similar thiadiazole derivatives .

Advanced Research Questions

Q. How can discrepancies in spectral data between synthetic batches be systematically resolved?

- Methodology :

- Comparative Analysis : Cross-check experimental NMR/IR data with computational predictions (e.g., DFT calculations using B3LYP/SDD methods) to identify anomalies in bond angles or torsional strains .

- Isotopic Labeling : Use 15N or 13C-labeled precursors to trace unexpected peaks in NMR spectra .

- X-ray Crystallography : Resolve ambiguous stereochemistry by determining crystal structure .

Q. What strategies enhance the compound's stability under varying experimental conditions (e.g., enzymatic assays or high-temperature reactions)?

- Methodology :

- pH Buffering : Use phosphate or Tris buffers (pH 6–8) to minimize hydrolysis of the amide bond .

- Lyophilization : Improve shelf life by freeze-drying aliquots in inert atmospheres .

- Co-solvent Systems : Employ DMSO-water mixtures to maintain solubility while reducing thermal degradation .

Q. How can computational methods predict the compound's biological activity or enzyme interaction mechanisms?

- Methodology :

- Molecular Docking : Simulate binding to target enzymes (e.g., HDACs or antifungal targets) using AutoDock Vina or Schrödinger Suite .

- MD Simulations : Analyze stability of ligand-enzyme complexes over 100-ns trajectories in explicit solvent models .

- QSAR Modeling : Correlate substituent effects (e.g., thiadiazole modifications) with bioactivity data from antiproliferative assays .

Notes

- Avoid referencing commercial sources (e.g., BenchChem) per guidelines.

- Advanced questions emphasize mechanistic and predictive approaches, while basic questions focus on synthesis and characterization fundamentals.

- Contradictions in data (e.g., spectral outliers) are addressed via multi-technique validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.